An In-depth Technical Guide to 7-Methyl-3-octene: Chemical Structure and Properties
An In-depth Technical Guide to 7-Methyl-3-octene: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-octene is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. As a member of the alkene family, its chemical behavior is largely dictated by the presence of a carbon-carbon double bond. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic characterization of 7-Methyl-3-octene. It also outlines general experimental protocols for its analysis and a potential synthetic route. Due to a lack of extensive research, information on its specific biological activities and signaling pathways is limited.
Chemical Structure and Identification
7-Methyl-3-octene is a branched alkene. The most common isomer is the trans or (E)-isomer, formally named (E)-7-methyloct-3-ene.
| Identifier | Value |
| IUPAC Name | (E)-7-methyloct-3-ene[1][2] |
| Synonyms | trans-7-Methyl-3-octene, 7-Methyl-trans-3-octene |
| Molecular Formula | C₉H₁₈[3][4][5][6][7][8][9] |
| CAS Number | 86668-33-9[1][2][3][4][6][7][9] |
| InChI | InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5+[1][3][5][6] |
| InChIKey | PVWWZQTXWUTHQT-AATRIKPKSA-N[1][3][5] |
| SMILES | CCC=CCCC(C)C[5] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 7-Methyl-3-octene. It is important to note that some of these values are estimated through computational methods due to a scarcity of experimentally determined data.
| Property | Value | Source |
| Molecular Weight | 126.24 g/mol [1][2][3][4][5][6] | PubChem, NIST Chemistry WebBook |
| Boiling Point | 140.3 °C at 760 mmHg[6][7] | ChemNet |
| Melting Point | -102.04 °C (estimated) | Cheméo (Joback Method)[10] |
| Density | 0.737 g/cm³[6][7] | ChemNet |
| Refractive Index | 1.425[6][7] | ChemNet |
| Vapor Pressure | 7.7 mmHg at 25°C[6][7] | ChemNet |
| Water Solubility | 6.31 x 10⁻⁴ mg/L (estimated) | Cheméo (Crippen Method)[10] |
| LogP (Octanol-Water Partition Coefficient) | 3.389 (estimated) | Cheméo (Crippen Method)[10] |
| Flash Point | 27.8 °C[6][7] | ChemNet |
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and identification of 7-Methyl-3-octene.
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Infrared (IR) Spectroscopy: The NIST Chemistry WebBook contains a gas-phase IR spectrum for 7-Methyl-3-octene.[3][8] Key characteristic absorption bands for alkenes include the C=C stretch, which typically appears between 1680-1640 cm⁻¹, and the =C-H stretch, found between 3100-3000 cm⁻¹.[11]
-
Mass Spectrometry (MS): The NIST WebBook also provides mass spectrometry data (electron ionization) for trans-7-Methyl-3-octene.[5][12] This technique provides information about the molecular weight and fragmentation pattern of the molecule.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem lists the availability of a ¹³C NMR spectrum for 7-Methyl-3-octene.[1][2] This technique is invaluable for determining the number and chemical environment of the carbon atoms in the molecule.
Experimental Protocols
Infrared (IR) Spectroscopy (General Protocol for a Liquid Sample)
-
Sample Preparation: For a liquid sample like 7-Methyl-3-octene, a small drop can be placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample. The instrument detects the wavelengths of light that are absorbed by the sample.
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Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified to determine the functional groups present in the molecule. For 7-Methyl-3-octene, key peaks to identify would be the C=C and =C-H stretching and bending vibrations.[11][13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol for a Volatile Compound)
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Sample Introduction: A small volume of the neat liquid or a dilute solution of 7-Methyl-3-octene in a volatile solvent is injected into the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The GC provides the retention time for each component, and the MS provides a mass spectrum. The mass spectrum is compared to a library of known spectra (like the NIST library) to identify the compound.[3][4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
-
Sample Preparation: A small amount of 7-Methyl-3-octene is dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. A strong magnetic field is applied, and the sample is irradiated with radiofrequency pulses. The instrument detects the signals emitted by the ¹³C nuclei as they relax back to their ground state.
-
Data Analysis: The resulting ¹³C NMR spectrum shows a series of peaks, with the chemical shift of each peak corresponding to a unique carbon environment in the molecule. The number of peaks indicates the number of non-equivalent carbon atoms.[15]
Synthesis
A common and effective method for the synthesis of alkenes like 7-Methyl-3-octene is the Wittig reaction .[16][17] This reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). For the synthesis of (E)-7-methyl-3-octene, a stabilized ylide would typically be used to favor the formation of the E-alkene.[17]
Biological Activity and Applications
Currently, there is a significant lack of published research on the specific biological activities of 7-Methyl-3-octene. Searches for its involvement in signaling pathways, its potential as a pheromone, or its applications in drug development have not yielded any specific results. While some alkenes and related hydrocarbons exhibit biological activities, such as acting as insect pheromones or having antimicrobial properties, no such data has been reported for this particular compound. Further research is required to explore the potential biological relevance of 7-Methyl-3-octene.
Visualizations
The following diagrams illustrate a potential synthetic pathway and a general experimental workflow relevant to 7-Methyl-3-octene.
References
- 1. webassign.net [webassign.net]
- 2. 7-Methyl-3-octene | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
- 5. 7-Methyl-3-octene (CAS 86668-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 7-Methyl-3-methylene-1,6-octadiene [chembk.com]
- 7. (3E)-7-methyloct-3-ene | 86668-33-9 [chemnet.com]
- 8. 7-Methyl-3-octene [webbook.nist.gov]
- 9. 7-Methyl-3-octene [webbook.nist.gov]
- 10. chemeo.com [chemeo.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. trans-7-Methyl-3-octene [webbook.nist.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. Wittig Reaction [organic-chemistry.org]
